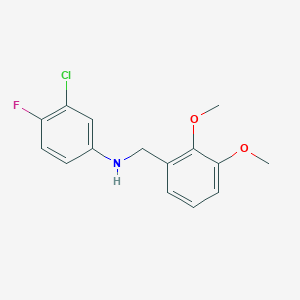
(3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine, also known as CFMDA, is a chemical compound that has been widely studied for its potential applications in scientific research. CFMDA is a member of the phenethylamine family of compounds, which are known for their diverse range of biological activities. In
Aplicaciones Científicas De Investigación
(3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and medicinal chemistry. One of the primary uses of (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine is as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine is able to penetrate cell membranes and react with ROS to produce a fluorescent signal, which can be detected using fluorescence microscopy or flow cytometry. This makes (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine a valuable tool for studying oxidative stress and the role of ROS in various disease states.
(3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine has also been investigated for its potential as a neuroprotective agent. Studies have shown that (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine is able to protect neurons from oxidative stress-induced damage, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine is not fully understood, but it is thought to involve the reaction of the compound with ROS to produce a fluorescent signal. (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine is able to penetrate cell membranes and react with ROS, which are highly reactive molecules that can cause damage to cells and tissues. By reacting with ROS, (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine may be able to prevent or mitigate the damage caused by oxidative stress.
Biochemical and Physiological Effects:
(3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine has been shown to have a number of biochemical and physiological effects, including the ability to protect neurons from oxidative stress-induced damage. In addition, (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine is its ability to detect ROS in living cells, which makes it a valuable tool for studying oxidative stress and the role of ROS in various disease states. However, there are also limitations to the use of (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine in lab experiments. For example, (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine may not be able to detect all types of ROS, and its fluorescent signal may be affected by factors such as pH and temperature.
Direcciones Futuras
There are a number of future directions for research on (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine. One area of interest is the development of new fluorescent probes based on the structure of (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine, which may have improved sensitivity and selectivity for detecting ROS. Another area of research is the investigation of the neuroprotective properties of (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine and its potential as a therapeutic agent for neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine and its effects on cellular processes.
Métodos De Síntesis
The synthesis of (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine involves the reaction of 3-chloro-4-fluoroaniline with 2,3-dimethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through a series of chromatographic techniques to yield pure (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine. This synthesis method has been well-established and has been used in numerous studies to produce (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine for research purposes.
Propiedades
IUPAC Name |
3-chloro-N-[(2,3-dimethoxyphenyl)methyl]-4-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO2/c1-19-14-5-3-4-10(15(14)20-2)9-18-11-6-7-13(17)12(16)8-11/h3-8,18H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEUPHRSZWVWAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,2-dimethylpropanoyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B5730195.png)
![1-phenyl-5-[(1H-tetrazol-5-ylmethyl)thio]-1H-tetrazole](/img/structure/B5730207.png)
![N-{4-[(4-fluorobenzyl)oxy]phenyl}acetamide](/img/structure/B5730213.png)
![cyclohexyl 5-[(2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5730215.png)
![N-(tert-butyl)-3-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B5730218.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B5730227.png)

![N-[2-(aminocarbonyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5730246.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methoxy]-3-methoxybenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone](/img/structure/B5730253.png)
![2-{5-[(mesitylmethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenol](/img/structure/B5730266.png)

![ethyl 4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5730285.png)
![N-[2-(4-isobutyryl-1-piperazinyl)ethyl]-2-methylpropanamide](/img/structure/B5730288.png)